molecular formula C18H18FNO4S B3138096 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid CAS No. 446029-84-1

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B3138096
CAS No.: 446029-84-1
M. Wt: 363.4 g/mol
InChI Key: XZDAWXYZDBMQMI-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a phenyl group and a sulfonyl-linked 4-fluorophenyl moiety. Its carboxylic acid group at the 4-position of the piperidine core enables strong hydrogen bonding and metal coordination, making it a candidate for pharmaceutical and catalytic applications . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-302725) and has a molecular formula of C₁₈H₁₆FNO₄S (average mass ≈ 377.4 g/mol) .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-15-6-8-16(9-7-15)25(23,24)20-12-10-18(11-13-20,17(21)22)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDAWXYZDBMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄FNO₄S
  • Molecular Weight : 287.31 g/mol
  • Structural Features : The compound consists of a piperidine ring substituted with a sulfonyl group and a carboxylic acid, with the fluorophenyl group enhancing its pharmacological properties.

Pharmacological Applications

  • Analgesic Properties : Research has indicated that 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid exhibits significant analgesic effects. Studies have shown that it interacts with pain signaling pathways, which may help modulate pain perception and inflammatory responses.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Binding Affinity : The presence of the fluorine atom is believed to enhance the compound's binding affinity to biological targets, thereby improving its efficacy in therapeutic applications. This characteristic is crucial for developing new analgesics and anti-inflammatory agents.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Phenylpiperidine-4-carboxylic acidPiperidine ring with carboxylic acidLacks sulfonyl and fluorophenyl groups
1-(3-Cyano-4-fluorophenyl)sulfonyl-4-phenylpiperidineContains cyano group instead of carboxylic acidPotentially different biological activity profile
1-(4-Methylphenyl)sulfonyl-4-piperidineMethyl substitution instead of fluorineMay exhibit altered pharmacokinetics

The combination of sulfonamide and carboxylic acid functionalities along with the fluorinated aromatic system may enhance the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Pain Modulation : A study focusing on the analgesic properties demonstrated that the compound significantly reduced pain responses in animal models, indicating its potential as a new pain management therapy.
  • Inflammation Reduction : Another research project examined the anti-inflammatory effects of the compound in vitro, showing promising results in reducing inflammatory markers in cell cultures.
  • Binding Studies : Investigations into the binding characteristics revealed that this compound binds effectively to specific receptors involved in pain signaling pathways, suggesting mechanisms for its analgesic effects.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties, which influence their physicochemical and biological behaviors. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties
1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid C₁₈H₁₆FNO₄S - 4-Fluorophenyl sulfonyl
- 4-Phenyl
- High electrophilicity due to sulfonyl group
- Strong H-bonding via COOH
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid () C₁₂H₁₄FNO₄S - 3-Fluorophenyl sulfonyl - Lower molecular weight (287.3 g/mol)
- Altered electronic effects due to meta-fluorine
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid () C₁₈H₁₅F₂NO₄S - 3,4-Difluorophenyl sulfonyl
- 4-Phenyl
- Enhanced electrophilicity from dual fluorine atoms
- Improved metal ion binding
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid () C₁₃H₁₅FNO₄S - 2-Fluorobenzyl sulfonyl - Increased flexibility due to benzyl spacer
- Reduced H-bonding capacity
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide () C₁₄H₁₉N₃O₄S - 4-Acetamidophenyl sulfonyl
- Carboxamide
- Higher solubility in polar solvents
- Weaker metal coordination vs. COOH

Substituent Position and Electronic Effects

  • Fluorine Position : The 4-fluorophenyl group in the target compound provides para-directed electronic effects, enhancing sulfonyl group electrophilicity compared to meta-fluorine () or ortho-fluorobenzyl () analogs .

Functional Group Influence

  • Carboxylic Acid vs. Carboxamide : Replacing the carboxylic acid with a carboxamide () reduces acidity (pKa ~5 vs. ~10) and alters solubility profiles, favoring cellular permeability but limiting metal ion interactions .
  • Benzyl vs.

Pharmacological and Catalytic Potential

  • Its metal-coordination capability (via COOH) distinguishes it from carboxamide derivatives, making it suitable for catalytic applications (e.g., asymmetric synthesis) .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a fluorophenylsulfonyl group, which is essential for its biological activity. The structural formula can be represented as follows:

C17H18FN1O4S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{1}\text{O}_{4}\text{S}

1. Antibacterial Activity

Research indicates that compounds with a similar piperidine structure exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase5.2
Urease3.8

3. Anticancer Properties

The compound has shown potential in cancer chemotherapy, with studies indicating its ability to induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The sulfonamide group enhances binding affinity to target receptors involved in various biological processes.
  • Enzyme Binding : The compound's structure allows it to effectively inhibit key enzymes, altering metabolic pathways.
  • Cell Membrane Interaction : Its lipophilicity aids in penetrating cellular membranes, facilitating intracellular action.

Q & A

Q. What are the established synthetic pathways for 1-[(4-fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of the piperidine core followed by functionalization of the phenyl and carboxylic acid groups. Key steps include:

  • Protecting group strategies : Use of tert-butyl esters (e.g., ethyl piperidine carboxylates in analogous compounds) to shield the carboxylic acid during sulfonylation .
  • Optimization : Vary temperature (e.g., 0–80°C), solvent polarity (DMF vs. THF), and catalysts (e.g., Hünig’s base) to improve yield. Monitor progress via TLC or HPLC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • NMR spectroscopy : Confirm regiochemistry of sulfonyl and phenyl groups via 1^1H/13^13C NMR (e.g., aromatic proton splitting patterns at ~7.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., desulfonylated intermediates) using C18 columns and acetonitrile/water mobile phases .
  • Elemental analysis : Verify molecular formula consistency, especially for fluorine content (theoretical ~6.5%) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For antimicrobial activity, use microdilution assays (MIC determination) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of sulfonylation and steric effects in this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonyl group transfer) .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. toluene) .
  • Isotopic labeling : Incorporate 18^{18}O or 2^{2}H (deuterated analogs) to track mechanistic pathways via kinetic isotope effects .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-response reevaluation : Test compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple labs, accounting for batch variability .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Synthesize sodium or lysine salts of the carboxylic acid to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to increase plasma half-life .
  • Prodrug design : Convert carboxylic acid to ester prodrugs (e.g., ethyl ester) for passive membrane diffusion .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace 4-fluorophenyl with chloro or methoxy groups to assess electronic effects on target binding .
  • Scaffold hopping : Modify the piperidine ring to azetidine or morpholine and compare conformational flexibility via X-ray crystallography .

Q. What experimental design principles minimize resource use during reaction optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k models) to simultaneously test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • High-throughput screening : Use automated liquid handlers to test 96 reaction conditions in parallel, reducing time and reagent waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
Reactant of Route 2
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1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

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